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Executive Summary

Propyl 4-methylpentanoate (CAS 25415-68-3), also known as propyl isocaproate, is a
specialized flavor and fragrance ester characterized by a unique organoleptic profile blending
fruity, ethereal, and phenolic nuances. While less ubiquitous than its ethyl analog, its specific
volatility and lipophilicity make it a valuable tool in high-precision flavor masking for
pharmaceutical formulations and functional food systems. This guide provides a
comprehensive technical analysis of its physicochemical properties, synthesis protocols,
metabolic fate, and regulatory status (FEMA 2229), designed for researchers in drug
development and flavor chemistry.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]

Propyl 4-methylpentanoate is the propyl ester of 4-methylpentanoic acid (isocaproic acid). Its
structure features a branched isocaproate tail, which contributes to its distinct hydrophobic
character and enzymatic stability profile compared to straight-chain esters.
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Key ldentifiers

Parameter

Detail

IUPAC Name

Propyl 4-methylpentanoate

Common Synonyms

Propyl isocaproate; Propyl isohexanoate

CAS Registry Number 25415-68-3
FEMA Number 2229
C
Molecular Formula H
O
Molecular Weight 158.24 g/mol
SMILES CC(C)ccc(=0)occce

hvsicochemical .

Property Value Relevance
Appearance Colorless to pale yellow liquid Standard purity check.
. ) Determines volatility for
Boiling Point ~160-163 °C (at 760 mmHgQ) )
headspace analysis.
) Flammability classification
Flash Point ~44 °C (Closed Cup)

(Category 3).

LogP (Octanol/Water)

~3.0-3.2 (Predicted)

Indicates moderate
lipophilicity; crosses biological

membranes.

Density reference for

Specific Gravity 0.860 — 0.870 (at 25°C) )
formulation.
) ] Requires emulsification in
. Insoluble in water; Soluble in )
Solubility aqueous drug delivery

ethanol, oils

systems.
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Organoleptic Characterization

Unlike the purely "fruity-pineapple” profile of ethyl isocaproate, the propyl ester exhibits a more
complex sensor profile due to the longer alkyl chain.

Primary Descriptors: Fruity, ethereal, slightly acidic, with distinct phenolic or chemical
nuances [1].

e Secondary Notes: Waxy, tropical fruit skin.
o Flavor Threshold: Low ppm range (estimated based on structural analogs).

» Application Note: The "phenolic" edge allows this compound to mask bitter amine-based
APIs (Active Pharmaceutical Ingredients) more effectively than sweeter esters, as it blends
with rather than just covering the off-notes.

Synthesis & Manufacturing Protocol

The industrial and laboratory synthesis follows a classic Fischer Esterification pathway. The
following protocol is designed for high-purity yield (>95%) suitable for pharmaceutical excipient
testing.

Reaction Mechanism

The reaction involves the acid-catalyzed condensation of 4-methylpentanoic acid and 1-
propanol.

4-Methylpentanoic Acid

(Isocaproic Acid)
w‘l ____________ _ Propyl 4-methylpentanoate
Refiux 1 Tetrahedral i

1-Propanol

W Water
(Removed Azeotropically)

Catalyst
(H2S0O4 or p-TSA)
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Figure 1: Acid-catalyzed Fischer Esterification pathway for Propyl 4-methylpentanoate

synthesis.

Laboratory Scale Protocol (Self-Validating)

Reagents:

4-Methylpentanoic acid (1.0 eq)

1-Propanol (3.0 eq, excess to drive equilibrium)

Sulfuric acid (cat.[1][2][3][4] 1-2 mol%) or p-Toluenesulfonic acid (p-TSA)

Solvent: Cyclohexane or Toluene (for azeotropic water removal)[1]

Step-by-Step Methodology:

Setup: Equip a 500mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap
topped with a reflux condenser.

Charging: Add 4-methylpentanoic acid (0.1 mol) and 1-propanol (0.3 mol) to the flask. Add
solvent (50 mL) if using a water separator. Add catalyst (H2S0O4, ~0.5 mL).

Reflux: Heat the mixture to reflux (bath temp ~110-120°C). Monitor water collection in the
Dean-Stark trap.

o Validation Point: Reaction is complete when water evolution ceases (typically 2-4 hours).

Workup:

o Cool reaction mixture to room temperature.

o Wash with Saturated NaHCO3 (2x 50mL) to neutralize catalyst and remove unreacted
acid. Caution: CO2 evolution.

o Wash with Brine (1x 50mL) to remove excess alcohol.
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o Dry organic layer over anhydrous MgSO4.

o Purification: Filter and concentrate under reduced pressure. Perform fractional distillation (bp
~160°C) to isolate the pure ester.

¢ QC Analysis: Confirm purity via GC-MS (Target >98%).

Metabolic Fate & Toxicology[8][9]

For drug development professionals, understanding the metabolic breakdown is critical for
safety assessment, particularly regarding the release of the branched-chain acid.

Metabolic Pathway

Upon ingestion, propyl 4-methylpentanoate undergoes rapid hydrolysis by carboxylesterases
(hCE1 and hCEZ2), primarily in the small intestine and liver [2].

Propyl 4-methylpentanoate

Carboxylesterases
(hCE1/hCE2)

(Parent Ester)

4-Methylpentanoic Acid 1-Propanol
(Isocaproic Acid) P
atty Acid Metabolism DH/ALDH Oxidation
o i
Beta-Oxidation i Propionic Acid i

(Mitochondrial)

Succinyl-CoA Pathway

TCA Cycle

(Energy Production)
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Figure 2: Metabolic hydrolysis and downstream elimination pathways in humans.

Toxicological Implications

e Hydrolysis Products:

o 1-Propanol: Oxidized to propionic acid, a normal physiological intermediate entering the
TCA cycle via succinyl-CoA. Low toxicity compared to methanol/isopropanol.

o 4-Methylpentanoic Acid: A branched-chain fatty acid. It is metabolized via beta-oxidation.

o Safety Margin: As a FEMA GRAS substance, it is considered safe at current usage levels
(typically <10 ppm in finished food/pharma products).

Applications in Pharmaceutical Formulation[2]
Flavor Masking (Excipient Use)

Propyl 4-methylpentanoate is particularly effective in masking hydrophobic amine drugs (e.g.,
certain antibiotics or antihistamines).

o Mechanism: The ester's lipophilicity allows it to partition into the receptor sites or micelles
that solubilize the API, effectively "blinding" the bitter reception.

» Pairing: often used in conjunction with sweet modulators (e.g., glycyrrhizin) where the ester
provides the "top note" distraction and the modulator blocks the taste receptor.

Formulation Stability

e pH Sensitivity: Esters are susceptible to hydrolysis in high pH (>8) or highly acidic (<3) liquid
formulations.

 Recommendation: Best suited for solid oral dosage forms (tablets, capsules) or liquid
suspensions buffered to pH 4.0-6.0.

Regulatory Landscape[5][10]
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» USA: FEMA GRAS (Generally Recognized As Safe) Number 2229. Approved for use in food
and flavorings [3].[5]

o EU: Registered under Flavis Number (check specific EU FL database, often correlates with
JECFA).

o JECFA: Evaluated under the "Branched-chain aliphatic saturated primary alcohols,
aldehydes, carboxylic acids, and related esters" category (JECFA No. 2423 or similar group)

[4].

o Labeling: Typically labeled as "Artificial Flavor" or "Natural Flavor” (if derived via natural
fermentation/enzymatic processes, though synthetic is standard).

References

o CymitQuimica.Propyl 4-methylpentanoate Product Description and Safety Data. Retrieved
from

» National Institutes of Health (NIH).The emerging role of human esterases in drug
metabolism. PubMed Central. Retrieved from

o Flavor and Extract Manufacturers Association (FEMA).GRAS Flavoring Substances List.
FEMA 2229.[5] Retrieved from

» World Health Organization (WHO).Safety evaluation of certain food additives (JECFA).[6]
Retrieved from

e PubChem.Compound Summary: Propyl 4-methylpentanoate (CAS 25415-68-3).[5][7]
Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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